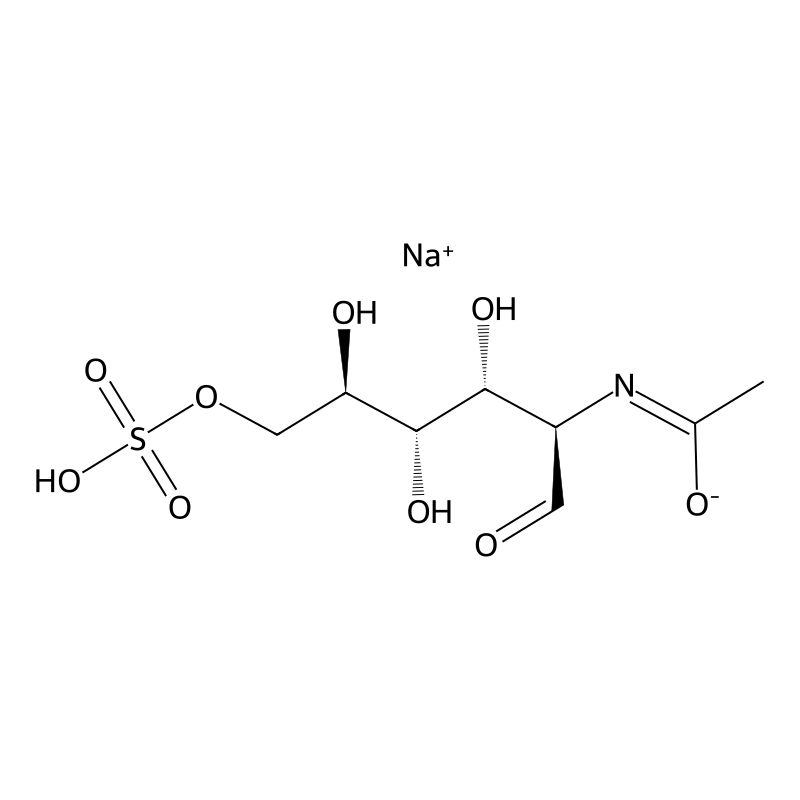

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate is a complex organic compound with the molecular formula C₈H₁₄NNaO₉S and a molecular weight of 323.26 g/mol. This compound is characterized by its unique stereochemistry and functional groups, including an acetamido group and multiple hydroxyl groups, which contribute to its reactivity and biological properties. The compound is commonly used in various research applications due to its structural significance in biochemical pathways.

The chemical behavior of sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate can be illustrated through several key reactions:

- Acylation Reactions: The acetamido group can participate in acylation reactions with electrophiles.

- Redox Reactions: The hydroxyl groups can undergo oxidation to form corresponding carbonyl compounds.

- Sulfonation: The sulfate group can react with nucleophiles, facilitating the formation of sulfonate esters.

These reactions are essential for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry.

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate exhibits various biological activities. It has been studied for its potential roles in:

- Antimicrobial Activity: The compound shows promise against certain pathogens due to its structural properties that may disrupt microbial membranes.

- Anticancer Properties: Research indicates that derivatives of this compound could inhibit tumor growth by interfering with cellular signaling pathways.

- Cellular Signaling Modulation: It may influence glycosaminoglycan metabolism and cellular communication due to its sulfate group.

The synthesis of sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates.

- Chemical Synthesis: Multi-step synthetic routes involving protection-deprotection strategies to achieve the desired stereochemistry.

- Solid-phase Synthesis: Employing solid-phase techniques for the efficient assembly of the compound while minimizing side reactions.

Each method has its advantages and limitations concerning yield and purity.

Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate finds applications in various fields:

- Biochemical Research: Used as a model compound for studying glycosaminoglycan interactions.

- Pharmaceutical Development: Investigated for potential therapeutic agents targeting infections and cancer.

- Material Science: Explored for its properties in creating biocompatible materials.

Studies on sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate have focused on its interactions with biological macromolecules:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.

- Cell Membrane Interaction: Evaluating how it affects cell membrane integrity and permeability.

- Receptor Binding Assays: Investigating its affinity for specific receptors involved in cellular signaling pathways.

These studies are crucial for elucidating the pharmacodynamics of the compound.

Several compounds share structural similarities with sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sodium 2-acetamido-2-deoxy-D-galactopyranoside | Acetamido group; galactose derivative | Involved in glycoprotein synthesis |

| Sodium 4-O-sulfonato-D-glucuronate | Sulfonate group; glucuronic acid derivative | Important in detoxification processes |

| Sodium 2-amino-D-glucose | Amino group; glucose derivative | Key role in metabolic pathways |

These compounds illustrate variations in functional groups and biological roles while highlighting the unique structural characteristics of sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate that may confer distinct biological activities .